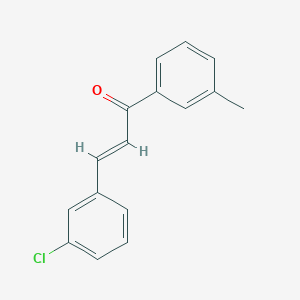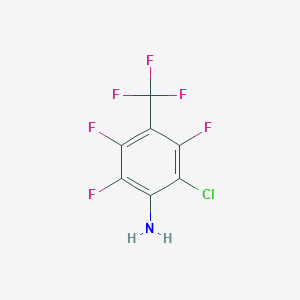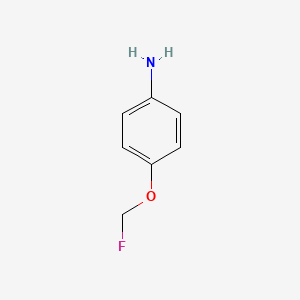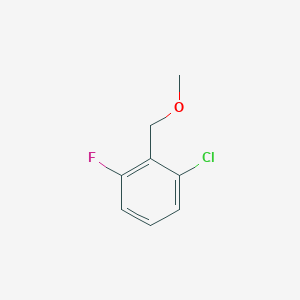
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-chloro-1-methyl-prop-2-en-1-one, is an organic compound belonging to the class of hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 161 °C. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is not completely understood. However, it is believed that the compound works by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). By inhibiting the activity of these enzymes, 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is able to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one have not been extensively studied. However, it is believed that the compound is able to reduce inflammation and oxidative stress in cells. In addition, it has been shown to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid. Finally, it has been shown to have anti-cancer properties in some studies.
実験室実験の利点と制限
The main advantage of using 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is volatile and has a low boiling point, so it must be handled carefully. In addition, it is not very soluble in water, so it must be used in organic solvents.
将来の方向性
There are many potential future directions for research involving 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one. For example, further research could be done to investigate the compound’s effects on other enzymes and pathways. In addition, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as an antioxidant.
合成法
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one can be synthesized by a variety of methods. One method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of an acid catalyst. This reaction produces a high yield of the desired product. Another method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of a base catalyst. This reaction produces a lower yield of the desired product, but is faster and easier to carry out.
科学的研究の応用
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid. Finally, it has been used to study the effects of oxidative stress on cells.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAOGNJFKYQDSI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)

![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)





